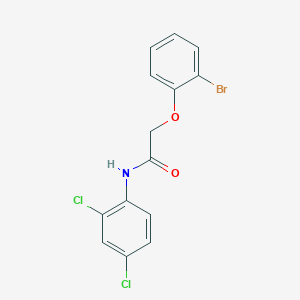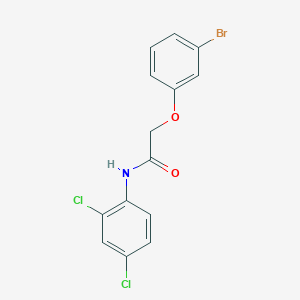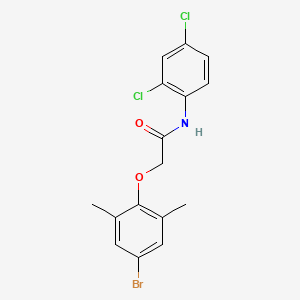![molecular formula C26H28N2O4 B3587294 N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide](/img/structure/B3587294.png)
N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide
Overview
Description
N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethoxyphenyl group and a benzamide core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 2-ethoxyphenol with appropriate reagents to form the ethoxyphenyl intermediate.
Coupling with Benzamide: The ethoxyphenyl intermediate is then coupled with benzamide under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-(3-oxo-2-piperazinyl)acetamide
- 3-BROMO-N-(2-OXO-2-(2-(2-(TRIFLUOROMETHYL)BENZYLIDENE)HYDRAZINO)ETHYL)BENZAMIDE
Uniqueness
N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of functional groups and overall molecular architecture sets it apart from similar compounds, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-4-31-24-12-8-7-11-23(24)28-26(30)19-13-15-20(16-14-19)32-17-25(29)27-22-10-6-5-9-21(22)18(2)3/h5-16,18H,4,17H2,1-3H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBAQECNUPQYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(4-methylphenyl)amino]carbonyl}phenyl (2-isopropyl-5-methylphenoxy)acetate](/img/structure/B3587227.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3587235.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2-ethoxyphenoxy)acetate](/img/structure/B3587243.png)

![Methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate](/img/structure/B3587257.png)
![2-oxo-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B3587265.png)
![2-nitro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3587270.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-ethylphenyl)acetamide](/img/structure/B3587286.png)
![N-(2-ethoxyphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B3587297.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide](/img/structure/B3587302.png)
![methyl [5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3587320.png)
![isopropyl 5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3587328.png)
